2-Chloroethane-1-peroxol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethane-1-peroxol can be synthesized through the hydroperoxidation of chloroethane. The reaction involves the treatment of chloroethane with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). The reaction proceeds as follows: [ \text{CH₃CH₂Cl} + \text{H₂O₂} \rightarrow \text{CH₃CH(OOH)Cl} + \text{H₂O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the controlled addition of hydrogen peroxide to chloroethane under acidic conditions. The reaction is typically carried out at low temperatures to prevent decomposition of the hydroperoxide product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloroethane-1-peroxol can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form 2-chloroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include chloroacetic acid or other oxidized derivatives.
Reduction: The primary product is 2-chloroethanol.
Substitution: Depending on the nucleophile, products can include alcohols, amines, or other substituted compounds.
Scientific Research Applications
2-Chloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloroethane-1-peroxol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage. The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can induce lipid peroxidation, protein oxidation, and DNA strand breaks.
Comparison with Similar Compounds
2-Chloroethanol: Similar in structure but lacks the hydroperoxy group.
Ethyl hydroperoxide: Similar in having a hydroperoxy group but lacks the chloro substituent.
Chloroacetic acid: An oxidized derivative of chloroethane with a carboxylic acid group.
Uniqueness: 2-Chloroethane-1-peroxol is unique due to the presence of both a chloro and a hydroperoxy group, which imparts distinct reactivity and potential applications. Its ability to generate ROS makes it particularly valuable in studies related to oxidative stress and cellular damage.
Properties
CAS No. |
118449-53-9 |
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Molecular Formula |
C2H5ClO2 |
Molecular Weight |
96.51 g/mol |
IUPAC Name |
1-chloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H5ClO2/c3-1-2-5-4/h4H,1-2H2 |
InChI Key |
PIXGNJBYAUTOCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OO |
Origin of Product |
United States |
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